molecular formula C17H19NO3 B5855424 N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide

N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5855424
M. Wt: 285.34 g/mol
InChI Key: LRVKBZWCHUNJAJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide: is an organic compound with the molecular formula C18H21NO3 It is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylphenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acyl chloride intermediate, which then reacts with the amine to form the desired acetamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties. It may also serve as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound is investigated for its potential use in treating various diseases, including cancer and neurological disorders.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the aromatic rings play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-phenylacetamide
  • N-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide

Comparison: N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-4-6-13(7-5-12)10-17(19)18-14-8-9-15(20-2)16(11-14)21-3/h4-9,11H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVKBZWCHUNJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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